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Compound of Interest

Compound Name:

2-[4-

(Difluoromethoxy)phenyl]morpholi

ne

CAS No.: 1097820-96-6

Cat. No.: B1454045

Get Quote

Abstract
This technical guide details the reagents, conditions, and critical control points for the synthesis

of 2-[4-(difluoromethoxy)phenyl]morpholine. We present two distinct protocols: a

Constructive Route utilizing epoxide ring expansion for scalable synthesis, and a Late-Stage

Functionalization Route employing difluorocarbene chemistry for analog generation. The

difluoromethoxy (-OCHF₂) moiety acts as a lipophilic hydrogen bond donor, significantly

enhancing metabolic stability and bioavailability compared to methoxy isosteres.[1]

Part 1: Strategic Analysis & Retrosynthesis
The target molecule combines a secondary amine morpholine pharmacophore with a para-

difluoromethoxy aryl group. The synthetic challenge lies in introducing the sensitive -OCHF₂

group while maintaining the integrity of the morpholine ring, or conversely, building the ring

around a pre-functionalized arene.
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Pathway Selection Logic
Method A: Epoxide Cyclization (Preferred for Scale)

Logic: Builds the morpholine ring using 2-aminoethyl hydrogen sulfate.[2] This method is

stereospecific (with chiral epoxides) and avoids the use of unstable difluorocarbene gas

on the final amine, which can lead to N-difluoromethylation side products.

Precursor: 4-(Difluoromethoxy)benzaldehyde.

Method B: Late-Stage O-Difluoromethylation (Preferred for SAR)

Logic: Allows for the rapid derivatization of a phenol library. Useful when the morpholine

scaffold is already constructed but the aryl substituent needs optimization.

Precursor: 2-(4-Hydroxyphenyl)morpholine.

Pathway Legend

TARGET:
2-[4-(Difluoromethoxy)phenyl]morpholine

Start A:
4-(Difluoromethoxy)benzaldehyde

Intermediate:
2-[4-(Difluoromethoxy)phenyl]oxirane

Corey-Chaykovsky
(TMSOI, NaH, DMSO)

Ring Expansion
(2-Aminoethyl hydrogen sulfate, NaOH)

Start B:
2-(4-Hydroxyphenyl)morpholine

O-Difluoromethylation
(ClCF2CO2Na, K2CO3, DMF)

Blue Solid = Constructive Route (Scale)
Red Dashed = Functionalization Route (SAR)
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Figure 1: Retrosynthetic disconnection showing the Constructive Route (Method A) and the

Functionalization Route (Method B).

Part 2: Detailed Experimental Protocols
Method A: Constructive Synthesis via Epoxide Ring
Expansion
Best for: Gram-to-kilogram scale production with high regioselectivity.

Step 1: Synthesis of 2-[4-(Difluoromethoxy)phenyl]oxirane
This step utilizes the Corey-Chaykovsky reaction to convert the aldehyde to the epoxide.

Reagents: Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH), DMSO.

Substrate: 4-(Difluoromethoxy)benzaldehyde (CAS: 35421-08-0).

Protocol:

Activation: In a flame-dried flask under N₂, suspend NaH (60% dispersion, 1.2 eq) in

anhydrous DMSO. Heat to 60°C for 1 hour until gas evolution ceases and the solution

becomes clear (formation of dimsyl anion).

Ylide Formation: Cool to room temperature (RT). Add TMSOI (1.2 eq) portion-wise. Stir for

30 min to generate the sulfur ylide.

Addition: Add 4-(Difluoromethoxy)benzaldehyde (1.0 eq) dropwise in DMSO.

Reaction: Stir at RT for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

Workup: Quench with ice water. Extract with Et₂O (x3).[3] Wash combined organics with

brine, dry over Na₂SO₄, and concentrate.

Yield Expectation: 85-92% (Colorless oil/low-melting solid).

Step 2: Cyclization to Morpholine
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This critical step uses 2-aminoethyl hydrogen sulfate as a bifunctional reagent (amine

nucleophile and sulfate leaving group).

Reagents: 2-Aminoethyl hydrogen sulfate (CAS: 926-39-6), NaOH, Toluene/Water or

Methanol.

Protocol:

Preparation: Dissolve 2-[4-(difluoromethoxy)phenyl]oxirane (1.0 eq) in Methanol (0.5 M

concentration).

Reagent Addition: Add 2-aminoethyl hydrogen sulfate (1.2 eq).

Base Addition: Add aqueous NaOH (2.5 eq, 20% w/v solution) dropwise.

Cyclization: Heat the mixture to 65°C for 12-16 hours.

Mechanistic Note: The amine attacks the less hindered carbon of the epoxide first

(regioselective ring opening). The subsequent intramolecular displacement of the sulfate

group by the resulting alkoxide closes the ring [1].

Workup: Evaporate MeOH. Dilute residue with water and extract with DCM.

Purification: The product is a secondary amine. Purify via acid-base extraction (Extract into

1M HCl, wash organics, basify aqueous layer with NaOH, extract back into DCM) or Column

Chromatography (DCM/MeOH/NH₃).

Method B: Late-Stage O-Difluoromethylation
Best for: Rapid analog synthesis from phenolic precursors.

Reagent Choice: We utilize Sodium Chlorodifluoroacetate as a solid, shelf-stable source of

difluorocarbene, avoiding the hazards of gaseous chlorodifluoromethane (Freon-22) [2].

Protocol:

Setup: Charge a pressure tube or sealed flask with 2-(4-hydroxyphenyl)morpholine (1.0 eq)

and K₂CO₃ (2.0 eq) in DMF (0.2 M).
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Reagent Addition: Add Sodium Chlorodifluoroacetate (2.5 eq).

Reaction: Heat to 95-100°C for 4-6 hours.

Mechanism:[4][5][6][7][8][9][10] Thermal decarboxylation releases difluorocarbene (:CF₂),

which inserts into the phenoxide O-H bond.

Safety Note: This reaction generates CO₂. Ensure the vessel is rated for mild pressure or

vented through a bubbler.

Workup: Dilute with water, extract with EtOAc.

Yield Expectation: 50-70% (Lower than Method A due to potential N-difluoromethylation side

reactions if the amine is not protected). Optimization: Use N-Boc protected morpholine if

yields are low.

Part 3: Critical Control Points & Troubleshooting
Reagent Stoichiometry & Conditions Table
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Parameter Method A (Epoxide)
Method B
(Difluorocarbene)

Critical Insight

Solvent
DMSO (Step 1),

MeOH (Step 2)
DMF or Acetonitrile

DMF promotes

carbene stability;

MeOH ensures

solubility of sulfate

salt.

Temperature
60°C (NaH activation),

65°C (Cyclization)
95-100°C

Decarboxylation of

ClCF₂CO₂Na requires

T > 90°C.

Base
NaH (Strong), NaOH

(Aqueous)
K₂CO₃ (Anhydrous)

Water must be

excluded in Method B

to prevent hydrolysis

of :CF₂.

Limiting Factor
Regioselectivity of ring

opening

N-alkylation side

products

Method A is

regiochemically

superior for 2-

substituted

morpholines.

Stability of the OCHF₂ Group
The difluoromethoxy group is chemically robust compared to trifluoromethoxy (-OCF₃) anions

but can degrade under specific conditions.

Acid Stability: Stable to dilute HCl (used in workup).

Base Stability: Stable to NaOH and K₂CO₃.

Reduction Stability: Stable to borohydrides and catalytic hydrogenation [3].

Self-Validating Quality Control
To ensure the protocol was successful, verify the following spectral markers:
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¹H NMR (CDCl₃): Look for the characteristic triplet of the -OCHF₂ proton at δ 6.50 ppm (J ≈

74 Hz). This large coupling constant (geminal H-F coupling) is diagnostic.

¹³C NMR: The -OCHF₂ carbon appears as a triplet around δ 116 ppm.

Mass Spec: Distinctive M+ and M+2 pattern is not present (unlike Cl/Br), but the mass shift

of +50 Da (vs -OH) or +36 Da (vs -OMe) confirms substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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